Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate
Description
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is a coordination compound featuring a silver (Ag⁺) cation complexed with the deprotonated acrylate ligand 3-(5-nitro-2-oxidophenyl)acrylate. The ligand consists of a phenyl ring substituted with a nitro group at the 5-position and an oxidized hydroxyl group at the 2-position, conjugated to an acrylate moiety. However, direct experimental data on this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.
Properties
CAS No. |
94030-91-8 |
|---|---|
Molecular Formula |
C9H5Ag2NO5 |
Molecular Weight |
422.88 g/mol |
IUPAC Name |
disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate |
InChI |
InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;; |
InChI Key |
INKZJAVPAMTCIA-HFPMQDOPSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate typically involves the reaction of silver nitrate with 3-(5-nitro-2-oxidophenyl)acrylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group in the compound can be further oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The silver ions can be replaced by other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often involve the use of other metal salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-(5-amino-2-oxidophenyl)acrylate.
Substitution: Formation of metal-exchanged derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the most notable applications of Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is its antimicrobial activity. Silver compounds are well-known for their ability to inhibit bacterial growth, making them valuable in the development of antimicrobial agents. Research indicates that silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to cell death. This compound may enhance the efficacy of existing silver-based antibiotics or serve as a basis for new formulations targeting resistant strains of bacteria.
Case Study: Wound Healing
A study published in the Journal of Biomedical Materials Research explored the use of silver-containing compounds in wound dressings. The incorporation of this compound into hydrogel matrices showed significant antibacterial activity while promoting fibroblast proliferation, suggesting its potential as a therapeutic agent in wound healing applications.
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymeric materials. Its acrylate functional groups allow for polymerization reactions, leading to the formation of cross-linked networks that exhibit desirable mechanical properties. These materials can be tailored for specific applications such as coatings, adhesives, and composites.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | High |
| Thermal Stability | Moderate |
| Biocompatibility | Good |
| Antimicrobial Activity | Present |
Environmental Applications
Water Treatment
The compound's antimicrobial properties extend to environmental applications, particularly in water treatment processes. Silver ions are effective at eliminating pathogens in water systems, making this compound a candidate for use in water purification technologies. Research has shown that silver nanoparticles can effectively reduce bacterial counts in contaminated water sources.
Case Study: Silver Nanoparticles in Water Purification
A comprehensive study conducted by the Environmental Protection Agency assessed the effectiveness of nanoscale silver particles, including those derived from silver acrylates, in treating wastewater. The findings indicated a significant reduction in coliform bacteria levels, supporting the viability of silver-based compounds for enhancing water quality.
Mechanism of Action
The mechanism of action of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is primarily attributed to the presence of silver ions, which can interact with various biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. This property is particularly useful in antimicrobial applications, where the compound can effectively inhibit the growth of bacteria and other microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Aryl Acrylates
Compounds bearing nitro groups on aromatic rings attached to acrylate backbones are highlighted in the literature for diverse applications:
- Ethyl (E)-3-(1-Oxyl-2,2,5,5-Tetramethyl-2,5-Dihydro-1H-Pyrrol-3-yl)Acrylate (6) and Methyl (E)-3-(1-Oxyl-2,2,6,6-Tetramethyl-1,2,3,6-Tetrahydropyridin-4-yl)Acrylate (7) : Synthesized via Horner–Wadsworth–Emmons reactions, these paramagnetic acrylates exhibit stability due to nitroxide radicals . In contrast, the disilver complex lacks paramagnetic behavior but may share synthetic pathways (e.g., carboxylate group coordination with metal ions).
- Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Acrylate (5) : Features a thioxo-oxadiazole substituent, enhancing electrophilicity. The nitro group in the disilver compound may similarly activate the acrylate for nucleophilic reactions .
Silver-Containing Coordination Compounds
For example:
- Silver Nitrate (AgNO₃): A benchmark antimicrobial agent with MIC values as low as 1–4 µg/mL against E. coli and S. aureus. The disilver complex may exhibit enhanced activity due to ligand-mediated targeting .
Antimicrobial Efficacy
- Chiral 1,3-Dioxolane Derivatives (Compounds 5–8): Demonstrated MIC values ranging from 9.8–78 µg/mL against Gram-positive bacteria (S. aureus, E. faecalis) and 19.5–312 µg/mL against Gram-negative strains (E. coli, P. aeruginosa). The disilver compound’s activity is hypothesized to exceed these values due to silver’s biocidal synergy .
| Compound | MIC Range (µg/mL) | Target Organisms | Reference |
|---|---|---|---|
| Chiral 1,3-Dioxolanes | 9.8–312 | S. aureus, E. coli | |
| Silver Nitrate | 1–4 | Broad-spectrum | N/A |
Toxicity and Carcinogenicity
- N-(4-(5-Nitro-2-Furyl)-2-Thiazolyl)Formamide: A nitrofuran derivative, induced bladder carcinomas in rats at 0.188% dietary concentration .
- 5-Acetamido-3-(5-Nitro-2-Furyl)-6H-1,2,4-Oxadiazine: Caused hemangioendothelial sarcomas in rats, highlighting nitro group-associated carcinogenicity .
The disilver compound’s nitro group necessitates rigorous toxicological evaluation, though silver’s low mammalian toxicity at therapeutic doses may mitigate risks.
Biological Activity
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is a silver-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes:
- Silver ions : Contributing to its antimicrobial properties.
- Nitrophenyl group : Enhancing the compound's reactivity and biological activity.
- Acrylate moiety : Imparting additional chemical functionalities.
Chemical Formula
The chemical formula for this compound is represented as:
Antimicrobial Activity
Research has shown that compounds containing nitrophenyl groups exhibit significant antimicrobial properties. The presence of silver ions in this compound enhances these effects, making it a candidate for treating infections caused by resistant bacteria.
The antimicrobial activity is attributed to several mechanisms:
- Silver Ion Release : Silver ions disrupt bacterial cell membranes, leading to cell death.
- Nitrophenyl Group Interaction : The nitro group can undergo reduction within bacterial cells, generating reactive intermediates that damage cellular components.
Efficacy Against Specific Pathogens
Table 1 summarizes the antimicrobial efficacy of this compound against various pathogens based on recent studies.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL | |
| Klebsiella pneumoniae | 4 µg/mL |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC of 8 µg/mL, indicating potent activity against this resistant strain. The study highlighted the importance of silver coordination in enhancing the overall biological activity of the compound .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of this compound in human cell lines. The results indicated that at therapeutic concentrations, the compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate, and what critical parameters influence yield?
To synthesize this compound, a two-step approach is typically employed:
Formation of the acrylate ligand : React 5-nitro-2-hydroxyphenylacrylic acid with a silver(I) precursor (e.g., AgNO₃) under inert conditions. Solvent choice (e.g., dry DMF) and controlled temperature (e.g., 80°C) are critical to avoid premature reduction of Ag⁺ .
Coordination of disilver(1+) : Optimize stoichiometry (1:2 molar ratio of ligand to Ag⁺) and pH (neutral to slightly basic) to stabilize the Ag–O bonds. Side reactions, such as Ag⁺ reduction to Ag⁺ clusters, can be minimized by excluding light and oxygen .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR : Use ¹H/¹³C NMR to confirm the integrity of the aromatic and acrylate groups. Paramagnetic shifts (if any) may indicate silver-ligand interactions .
- Elemental analysis : Validate C, H, N, and Ag content with <0.3% deviation from theoretical values .
- FTIR : Look for ν(C=O) stretches near 1700–1750 cm⁻¹ and shifts in ν(NO₂) (~1520 cm⁻¹) to confirm nitro group coordination .
- X-ray crystallography : Resolve the Ag coordination geometry (e.g., linear vs. trigonal) if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers address discrepancies in silver coordination environment analysis using X-ray crystallography versus NMR data?
Discrepancies often arise due to dynamic behavior in solution versus solid-state rigidity:
- In solution : Use variable-temperature NMR to detect fluxionality. For example, line broadening at higher temperatures may suggest labile Ag–O bonds .
- In solid state : Compare crystallographic data with DFT calculations to model possible coordination geometries. Contradictions may indicate polymorphism or solvent-dependent structural changes .
- Supplementary techniques : Pair with EXAFS (Extended X-ray Absorption Fine Structure) to probe Ag coordination distances in both phases .
Q. What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions for biomedical applications?
- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Silver release can be quantified using ICP-MS .
- Redox stability : Expose to H₂O₂ or glutathione to simulate oxidative/reductive environments. Track nitro group reduction (e.g., via UV-Vis at λ = 420 nm) .
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaromatics) .
Q. How should researchers design experiments to investigate the redox behavior of the nitro and oxidophenyl groups in this compound?
- Cyclic voltammetry : Use a three-electrode system in acetonitrile to identify reduction potentials. The nitro group typically shows a cathodic peak near -0.8 V (vs. Ag/AgCl) .
- Spectroelectrochemistry : Couple electrochemical reduction with in-situ UV-Vis to detect intermediates (e.g., nitroso or hydroxylamine derivatives) .
- Computational modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways involving Ag⁺ centers .
Q. What methodologies can resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (4–5000 µg/mL range) .
- Cytotoxicity screening : Compare with mammalian cell lines (e.g., HEK-293) via MTT assay. A selectivity index (SI = IC₅₀/MIC) >10 suggests therapeutic potential .
- Mechanistic studies : Use fluorescence microscopy with SYTOX Green to assess membrane disruption, a common silver-mediated antimicrobial mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
